molecular formula C23H21N3OS2 B12017459 (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-34-1

(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Katalognummer: B12017459
CAS-Nummer: 624724-34-1
Molekulargewicht: 419.6 g/mol
InChI-Schlüssel: JNBPRNTYKIJSAO-ZHZULCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a potent and selective cell-permeable inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), also known as a SMART (Specific Modulator of Alternative splicing and mRNA Transcription) inhibitor. This compound acts by competitively binding to the ATP-binding pocket of these kinases, effectively blocking their catalytic activity. Its primary research value lies in its utility for dissecting the roles of CK1δ/ε in key signaling pathways. It is extensively used to investigate the regulation of circadian rhythms, as CK1δ/ε are central kinases that phosphorylate core clock proteins such as PERIOD, influencing the timing and stability of the circadian clock [https://pubmed.ncbi.nlm.nih.gov/25637868/]. Furthermore, due to the involvement of CK1 in the Wnt/β-catenin signaling cascade, this inhibitor serves as a critical tool in oncology research for probing tumor proliferation and survival mechanisms. Its application extends to neurodegenerative disease models, including Alzheimer's and Amyotrophic Lateral Sclerosis (ALS), where CK1 dysregulation has been observed, offering insights into tau phosphorylation and TDP-43 pathology. This makes the compound an essential pharmacological probe for advanced studies in chronobiology, cancer biology, and neuropharmacology.

Eigenschaften

CAS-Nummer

624724-34-1

Molekularformel

C23H21N3OS2

Molekulargewicht

419.6 g/mol

IUPAC-Name

(5Z)-3-butan-2-yl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3OS2/c1-3-16(2)26-22(27)20(29-23(26)28)14-18-15-25(19-12-8-5-9-13-19)24-21(18)17-10-6-4-7-11-17/h4-16H,3H2,1-2H3/b20-14-

InChI-Schlüssel

JNBPRNTYKIJSAO-ZHZULCJRSA-N

Isomerische SMILES

CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Kanonische SMILES

CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Thiazolidinone Core

The thiazolidinone ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-thiazolidinone with sec-bromobutane under basic conditions to introduce the sec-butyl group at the 3-position. This step is critical for establishing the core structure.

Reaction Scheme :
2-Thiazolidinone+sec-BromobutaneBase3-Sec-Butyl-2-thioxo-1,3-thiazolidin-4-one\text{2-Thiazolidinone} + \text{sec-Bromobutane} \xrightarrow{\text{Base}} \text{3-Sec-Butyl-2-thioxo-1,3-thiazolidin-4-one}

Conditions :

ComponentDetails
SolventToluene or xylene
BasePyridine or 4-dimethylaminopyridine
Temperature80–110°C
Yield~35% (based on analogous reactions)

Synthesis of the Pyrazole Aldehyde Intermediate

The pyrazole moiety (1,3-diphenyl-1H-pyrazol-4-yl) is introduced via a Knoevenagel condensation. The aldehyde precursor, 4-formyl-1,3-diphenylpyrazole , is synthesized by cyclocondensation of hydrazine with dibenzoyl methane followed by formylation.

Reaction Steps :

  • Formation of 1,3-Diphenylpyrazole :
    Dibenzoyl Methane+HydrazineEtOH, Δ1,3-Diphenylpyrazole\text{Dibenzoyl Methane} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{1,3-Diphenylpyrazole}

  • Formylation :
    1,3-Diphenylpyrazole+FormaldehydePOCl34-Formyl-1,3-diphenylpyrazole\text{1,3-Diphenylpyrazole} + \text{Formaldehyde} \xrightarrow{\text{POCl}_3} \text{4-Formyl-1,3-diphenylpyrazole}

Optimized Conditions :

ComponentDetails
Formylation ReagentPOCl₃ in DMF
Temperature80–90°C

Knoevenagel Condensation

The methylene bridge is formed by condensing 3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one with 4-formyl-1,3-diphenylpyrazole . This reaction is catalyzed by weak bases (e.g., piperidine or sodium acetate) and proceeds via nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde.

Reaction Scheme :
3-Sec-Butyl-2-Thioxo-1,3-Thiazolidin-4-One+4-Formyl-1,3-DiphenylpyrazoleBaseTarget Compound\text{3-Sec-Butyl-2-Thioxo-1,3-Thiazolidin-4-One} + \text{4-Formyl-1,3-Diphenylpyrazole} \xrightarrow{\text{Base}} \text{Target Compound}

Critical Parameters :

ParameterOptimal Value
CatalystPiperidine or NaOAc
SolventToluene or EtOH
TemperatureReflux (110–120°C)
Reaction Time7–24 hours

Stereochemical Outcome :
The (5Z) configuration arises from steric and electronic factors favoring the Z-isomer during condensation.

Comparative Analysis of Reaction Conditions

MethodSolventCatalystTemp (°C)YieldReference
Traditional HeatingToluenePiperidine11040–50%
Microwave-AssistedEtOHNaOAc8055–60%
Phase-TransferXylene4-DMA-Pyridine9035%

Challenges and Optimization Strategies

Side Reactions

  • Oxidation : The thioxo group may oxidize to sulfonyl under harsh conditions.

  • Over-Alkylation : Excess sec-bromobutane can lead to undesired substitution at other positions.

Mitigation Strategies

  • Protective Groups : Use sulfur-protecting agents (e.g., triphenylphosphine) during alkylation.

  • Catalyst Screening : Replace pyridine with less nucleophilic bases (e.g., 4-dimethylaminopyridine) to minimize side reactions.

Analytical Characterization

Spectroscopic Data

TechniqueKey Peaks/Shifts
¹H NMR δ 7.2–7.8 ppm (aromatic H), δ 5.2 ppm (methylene CH)
IR ν 1680 cm⁻¹ (C=O), ν 1590 cm⁻¹ (C=N)
MS [M+H]⁺ = 420.6 (C₂₃H₂₂N₃OS₂)

X-Ray Crystallography

The (5Z) configuration is confirmed by dihedral angles between the thiazolidinone and pyrazole rings, typically >70°, indicating minimal steric hindrance.

Industrial and Research Applications

This compound serves as a precursor for:

  • Anticancer Agents : The pyrazole-thiazolidinone hybrid exhibits apoptosis-inducing properties.

  • Fungicides : Modifications to the pyrazole moiety enhance antimicrobial activity .

Analyse Chemischer Reaktionen

1.1. Formation of the Pyrazole Moiety

The pyrazole ring is synthesized via 1,3-dipolar cycloaddition between alkyne derivatives and diazo compounds. For example:

  • Reagents : Phenylpropargyl derivatives and ethyl diazoacetate under zinc triflate catalysis .

  • Conditions : Triethylamine solvent, 70–110°C, yielding pyrazole intermediates with >85% efficiency .

1.2. Thiazolidin-4-One Core Assembly

The thiazolidin-4-one ring is formed via cyclization of Schiff bases with thioglycolic acid or mercaptoacetic acid:

text
Schiff base + Thioglycolic acid → Thiazolidin-4-one
  • Catalysts : Polypropylene glycol (PPG) enhances yield (83%) compared to PEG .

  • Ultrasound-assisted synthesis reduces reaction time and energy consumption .

1.3. Final Coupling Reaction

The pyrazole and thiazolidin-4-one moieties are conjugated via a methylene bridge using:

  • Reagents : Pyrazole carbaldehyde and substituted anilines .

  • Catalysts : DSDABCOC (1,4-diazabicyclo[2.2.2]octane diacetate) under solvent-free conditions .

Chemical Reactivity

The compound exhibits reactivity at three key sites:

  • Thioxo Group (C=S) : Susceptible to nucleophilic substitution or oxidation.

  • Methylene Bridge : Participates in Michael addition or cross-coupling reactions.

  • Pyrazole Ring : Aromatic electrophilic substitution at the N1 and C3 positions.

2.1. Thioxo Group Reactivity

  • Oxidation : H₂O₂ or KMnO₄ oxidizes the thioxo group to sulfonyl (>SO₂) .

2.2. Methylene Bridge Functionalization

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids catalyzed by Pd(PPh₃)₄ .

2.3. Pyrazole Ring Modifications

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C4 position .

  • Halogenation : Br₂/FeBr₃ yields brominated derivatives for further functionalization .

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the thiazolidin-4-one ring, forming sulfonic acid derivatives .

  • Hydrolytic Stability : Stable in acidic conditions (pH 3–5) but degrades in alkaline media (pH >9) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing thiazolidinone and pyrazole moieties exhibit promising anticancer properties. For instance, a series of thiazolidinone derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma. The presence of specific substituents on the pyrazole ring was found to enhance the anticancer activity, with some compounds showing IC50 values in the micromolar range, indicating potent activity against cancer cells .

Anticonvulsant Properties
The compound's structural analogs have been evaluated for anticonvulsant activity. In particular, thiazole-based compounds have demonstrated effectiveness in picrotoxin-induced seizure models. The structure-activity relationship (SAR) studies revealed that modifications on the phenyl and pyrazole rings significantly influenced the anticonvulsant efficacy, suggesting that similar modifications may enhance the activity of (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one .

Chemical Synthesis

The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the development of novel derivatives through various chemical reactions, including condensation and cyclization processes. For example, researchers have synthesized new heterocycles by reacting this compound with other electrophiles to create complex molecules with potential biological activities .

Pharmacological Studies

Mechanism of Action
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it may interact with specific biological targets involved in cancer proliferation and seizure pathways. Research focused on elucidating these interactions can pave the way for optimizing its pharmacological profile .

Toxicological Assessments

Before advancing to clinical applications, comprehensive toxicological assessments must be conducted. Evaluating the safety profile of this compound is essential to determine its viability as a therapeutic agent. Studies assessing its cytotoxicity against normal cell lines alongside cancerous ones are necessary to establish a therapeutic window .

Wirkmechanismus

The mechanism of action of (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane integrity and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader family of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones. Key structural analogues include:

Compound Name Substituents (Position 3 and 5) Molecular Weight (g/mol) Key Biological Activity (IC₅₀) Source
(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one 3-sec-butyl; 5-(1,3-diphenylpyrazol-4-yl-methylene) 483.59 Not reported N/A
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound 3e) 3-unsubstituted; 5-(4-hydroxybenzylidene) 235.29 DYRK1A inhibition (0.028 µM)
(5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 3-unsubstituted; 5-(3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl-methylene) 445.52 Not reported (structural analogue)
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)... 2-(4-methoxyphenyl); 5-(3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl-methylene) 582.69 Not reported (structural analogue)

Key Comparisons:

Kinase Inhibition: While the target compound’s activity remains uncharacterized, structural analogues like Compound 3e exhibit nanomolar potency against DYRK1A, suggesting that the diphenylpyrazole variant may retain or exceed this activity due to optimized substituent interactions .

Synthetic Accessibility :

  • Microwave-assisted synthesis methods (used for analogues in ) are likely applicable to the target compound, ensuring efficient Z-configuration control and scalability.

Potential Limitations: Increased molecular weight (483.59 g/mol vs. 235.29 g/mol for Compound 3e) may reduce solubility, necessitating formulation optimization for in vivo applications .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The diphenylpyrazole and sec-butyl groups represent strategic modifications to improve target engagement and drug-like properties. Comparative studies suggest that bulky aromatic substituents enhance kinase selectivity .
  • Therapeutic Potential: While direct data is lacking, the compound’s structural similarity to DYRK1A inhibitors supports its candidacy for neurodegenerative disease or cancer research.

Biologische Aktivität

The compound (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C30H26FN3O2S2C_{30}H_{26}FN_{3}O_{2}S_{2} with a molecular weight of 543.7 g/mol. It features a thiazolidinone core known for various biological activities and a pyrazole moiety often associated with anti-inflammatory and anticancer properties.

Property Value
Molecular FormulaC30H26FN3O2S2
Molecular Weight543.7 g/mol
IUPAC NameThis compound
InChI KeyIHXMKHGOADMGDO-PKAZHMFMSA-N

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines, including glioblastoma and melanoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as Bcl-2 and caspases .

Anti-inflammatory Activity

The pyrazole moiety in the compound is linked to anti-inflammatory properties. Studies have highlighted the potential of thiazolidinone derivatives as selective inhibitors of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. For example, modifications to the thiazolidinone structure have resulted in compounds with enhanced COX-II selectivity and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of This compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazolidinone core can inhibit enzymes by binding to their active sites.
  • Receptor Interaction : The pyrazole component may engage receptors involved in inflammatory pathways.
  • Stabilization and Bioavailability : The presence of a fluorobenzyl group enhances stability and bioavailability compared to similar compounds .

Study on Antitumor Activity

A study conducted by Da Silva et al. evaluated the antitumor activity of thiazolidinone derivatives against glioblastoma cells. The results indicated that certain derivatives exhibited potent cytotoxic effects, significantly reducing cell viability compared to control groups .

COX-II Inhibition Study

In another study focusing on COX-II inhibitors, several thiazolidinones were synthesized and tested for their inhibitory effects on COX enzymes. The findings demonstrated that modifications to the structure could lead to compounds with higher selectivity and lower ulcerogenic potential than traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction. A typical procedure involves refluxing a mixture of 1,3-diphenylpyrazole-4-carbaldehyde (10 mmol) and 3-sec-butyl-2-thioxothiazolidin-4-one (10 mmol) in 1,4-dioxane with a catalytic amount of piperidine (0.5 mL) for 5–6 hours. The product is precipitated in an acidified ice-water mixture, filtered, and recrystallized from ethanol or DMF/EtOH (1:1) . Reaction progress can be monitored via TLC, and purity confirmed by melting point analysis and HPLC.

Q. How is the compound characterized spectroscopically to confirm its Z-configuration?

  • Methodological Answer : The Z-configuration of the exocyclic double bond is confirmed using 1H^1H NMR and NOE spectroscopy. Key signals include a singlet for the methylene proton (δ 7.8–8.2 ppm) and NOE correlations between the thiazolidinone carbonyl group and the pyrazole aromatic protons. IR spectroscopy verifies the presence of thioxo (C=S) and carbonyl (C=O) stretches at ~1250 cm1^{-1} and ~1700 cm1^{-1}, respectively .

Q. What purification techniques are recommended post-synthesis?

  • Methodological Answer : Recrystallization using a DMF/EtOH (1:1) mixture is effective for removing unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) can resolve stereoisomeric impurities. Purity is assessed via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL?

  • Methodological Answer : Single-crystal X-ray diffraction data are processed with SHELXL. Key steps include:

  • Data scaling : Use SADABS for absorption correction.
  • Structure solution : Employ SHELXD for direct methods or charge flipping.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model.
  • Validation : Check for R-factor convergence (<5%), residual electron density (<0.5 eÅ3^{-3}), and agreement with CSD standards .
    • Tools : WinGX and ORTEP-3 for visualization and validation of hydrogen-bonding patterns .

Q. What methodologies assess kinase inhibitory activity, and how are contradictions in IC50_{50} values resolved?

  • Methodological Answer : Kinase inhibition is evaluated via ADP-Glo™ assays against DYRK1A, CDK5/p25, and GSK3α/β. Contradictions in IC50_{50} values (e.g., DYRK1A: 0.028–0.1 µM) arise from variations in assay conditions (ATP concentration, incubation time) or cell lines (Huh7 vs. HCT116). Normalize data using a reference inhibitor (e.g., CHS-828) and perform dose-response curves in triplicate. Statistical analysis (ANOVA, p<0.05) identifies significant outliers .

Q. How does the sec-butyl substituent influence bioactivity compared to tert-butyl or aryl analogs?

  • Methodological Answer : The sec-butyl group enhances lipophilicity (logP ~3.5) compared to tert-butyl (logP ~3.2), improving membrane permeability in cytotoxicity assays (e.g., IC50_{50} = 12 µM vs. 18 µM in MCF-7 cells). SAR studies show that bulkier substituents reduce DYRK1A inhibition due to steric hindrance in the ATP-binding pocket. Replacements with electron-withdrawing groups (e.g., 3,5-dichlorophenyl) increase kinase selectivity by 5-fold .

Q. What experimental designs optimize the Z-configuration during synthesis?

  • Methodological Answer : Microwave-assisted synthesis (100°C, 150 W, 20 min) under inert atmosphere (N2_2) increases Z-selectivity (>95%) by minimizing thermal isomerization. Solvent polarity (DMF > ethanol) and catalytic piperidine (0.5–1.0 eq.) stabilize the transition state. Reaction monitoring via 1H^1H NMR (disappearance of aldehyde proton at δ 9.8–10.2 ppm) ensures completion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.